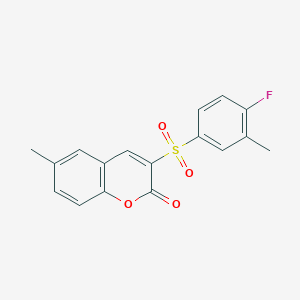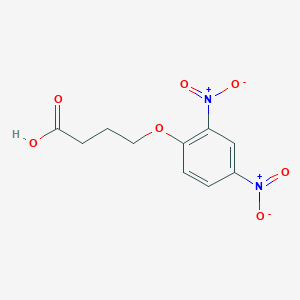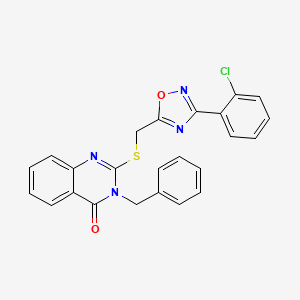
5-amino-N-(4-chlorobenzyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 5-amino-N-(4-chlorobenzyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a triazole derivative, which is a class of compounds known for their diverse range of biological activities. Triazole derivatives are often explored for their potential use in medicinal chemistry, particularly as antitumor agents. The specific structure of this compound suggests it may have interesting interactions with biological targets due to the presence of the triazole ring, a common scaffold in drug design, and the substituted benzyl groups which could contribute to its binding affinity and specificity.
Synthesis Analysis
The synthesis of triazole derivatives typically involves the construction of the triazole ring followed by various functionalization steps. Although the provided papers do not describe the synthesis of the exact compound , they offer insight into similar processes. For instance, the synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide as described in paper involves a multi-step process starting from 4-chlorobenzenamine. The reaction conditions are carefully optimized, with a high yield of 88% being achieved. This suggests that the synthesis of the compound would likely follow a similar pathway, with an initial formation of the triazole core, followed by subsequent functionalization steps to introduce the amino and benzyl groups.
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by the presence of a 1,2,3-triazole ring, which is a five-membered ring containing three nitrogen atoms. This ring structure is known for its ability to engage in hydrogen bonding and coordinate with metal ions, which can be crucial for biological activity. The crystal structure of a related compound, 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, was determined in paper , highlighting the importance of such analyses in understanding the compound's potential interactions with biological targets. Although the crystal structure of the compound is not provided, it can be inferred that its structure would be crucial in determining its biological properties and potential as a therapeutic agent.
Chemical Reactions Analysis
Triazole derivatives can participate in various chemical reactions, primarily due to the reactivity of the triazole ring and the functional groups attached to it. The amino group, for example, can act as a nucleophile in reactions, while the benzyl groups can undergo electrophilic substitution reactions. The specific chemical reactions that the compound might undergo are not detailed in the provided papers, but it can be anticipated that the compound would be amenable to further chemical modifications, which could be used to fine-tune its biological activity or physicochemical properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the triazole ring. These properties are essential for the compound's suitability as a drug candidate, affecting its formulation, delivery, and bioavailability. While the provided papers do not discuss the physical and chemical properties of the specific compound , they do suggest that such analyses are a standard part of characterizing new compounds, as seen with the use of 1H NMR and MS in paper and the determination of antitumor activity in paper . These techniques would likely be employed to assess the properties of the compound as well.
科学的研究の応用
Synthesis and Structural Analysis
- The compound and its derivatives have been synthesized through various chemical reactions, including the reaction of ester ethoxycarbonylhydrazones with primary amines, and further modifications to enhance antimicrobial activities (Bektaş et al., 2007). Molecular, electronic, and spectroscopic analysis using Density Functional Theory (DFT) calculations have been conducted to understand their geometric parameters, electronic properties, and spectroscopic behaviors, aiming to inform the development of novel compounds with desired characteristics (Beytur & Avinca, 2021).
Biological Activities
- Several studies have explored the antimicrobial, antifungal, and anticancer potentials of these compounds. A variety of 1,2,4-triazole derivatives have demonstrated good to moderate activities against microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2007). Additionally, some compounds have been evaluated for their cytotoxicity against cancer cell lines, suggesting their potential utility in cancer treatment (Hassan et al., 2014).
Applications in Drug Design
- The triazole core structure serves as a versatile scaffold in medicinal chemistry for designing compounds with specific biological activities. These structures have been utilized in the design of peptidomimetics and biologically active compounds, showcasing the triazole's adaptability in drug development processes. The chemistry of such compounds has been explored to prevent unwanted rearrangements, enabling the synthesis of more stable and efficacious drug candidates (Ferrini et al., 2015).
特性
IUPAC Name |
5-amino-N-[(4-chlorophenyl)methyl]-1-[(2-methylphenyl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O/c1-12-4-2-3-5-14(12)11-24-17(20)16(22-23-24)18(25)21-10-13-6-8-15(19)9-7-13/h2-9H,10-11,20H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMOPQJHVJBJHDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=C(N=N2)C(=O)NCC3=CC=C(C=C3)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-dihydroxy-6H-benzo[c]chromen-6-one](/img/structure/B2504159.png)
![7-Chloro-1-(4-ethoxy-3-methoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2504162.png)
![4-(3-fluorophenyl)-3-{[methyl(4-methylphenyl)amino]sulfonyl}-N-(2-thienylmethyl)thiophene-2-carboxamide](/img/structure/B2504163.png)
![3-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-7-methoxy-2H-chromen-2-one](/img/structure/B2504167.png)
![7-methyl-N-propan-2-ylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B2504168.png)
![Ethyl 2-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2504169.png)



![2-[(3-Methylcyclohexyl)oxy]butanoic acid](/img/structure/B2504175.png)


